3,4,7-Trichloro-5-methoxy-1H-indazole
Description
Properties
IUPAC Name |
3,4,7-trichloro-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O/c1-14-4-2-3(9)7-5(6(4)10)8(11)13-12-7/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWIFBBMLAPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(NN=C2C(=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287253 | |
| Record name | 3,4,7-Trichloro-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-07-6 | |
| Record name | 3,4,7-Trichloro-5-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,7-Trichloro-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7-Trichloro-5-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,7-trichloro-1H-indazole with methoxy-substituted reagents under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4,7-Trichloro-5-methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3,4,7-Trichloro-5-methoxy-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,7-Trichloro-5-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Halogenated Indazoles
4-Chloro-5-methoxy-1H-indazole (CAS: 1352395-04-0)
- Molecular Formula : C₈H₇ClN₂O (vs. hypothetical C₈H₅Cl₃N₂O for the target compound) .
- Substituents : Single chlorine (position 4) and methoxy (position 5).
- Key Differences : The target compound has additional chlorines at positions 3 and 7, which may enhance steric hindrance and electron-withdrawing effects. This could impact solubility, metabolic stability, or binding interactions in biological systems.
4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride
- Molecular Formula : C₇H₁₃Cl₂N₃ .
- Structural Features : A hydrogenated indazole core with an amine group, distinct from the aromatic, halogenated target compound.
- Relevance : Highlights the diversity of indazole derivatives, where saturation and functional group variation (amine vs. methoxy/halogens) lead to divergent applications.
Halogenated and Methoxy-Substituted Indoles
Compounds 77–79 () are indole derivatives with chloro, bromo, or methoxy substituents:
Comparison with Target Compound :
Key Insights :
- Indazoles generally exhibit greater metabolic stability compared to indoles due to their fused nitrogen-rich structure.
- Increased halogenation (three Cl atoms in the target vs. one in compounds 77 or ) may enhance lipophilicity but reduce aqueous solubility.
Research Findings and Implications
- Substituent Effects :
- The target compound’s trichloro substitution might amplify such effects .
Biological Activity
3,4,7-Trichloro-5-methoxy-1H-indazole (CAS No. 1167056-07-6) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, providing insights into its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the indazole family of compounds, characterized by a fused benzene and pyrazole ring structure. The presence of chlorine and methoxy groups significantly influences its chemical reactivity and biological properties.
Antitumor Activity
Research indicates that indazole derivatives exhibit promising antitumor activity. A study demonstrated that compounds structurally related to this compound showed significant inhibitory effects against various human cancer cell lines. For instance, one derivative displayed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, suggesting potential as an anticancer agent .
The mechanism through which indazole derivatives exert their antitumor effects often involves modulation of apoptosis pathways and cell cycle regulation. Specifically, these compounds may inhibit Bcl2 family proteins and interfere with the p53/MDM2 pathway, which are critical in cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents. The presence of electron-donating groups like methoxy at the 5-position tends to decrease inhibitory activity against cancer cells compared to halogen substituents .
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | 5 | Decreases activity |
| Fluoro | 3/4 | Increases activity |
| Chlorine | 6 | Enhances activity |
Case Studies and Research Findings
- Anticancer Studies : A series of indazole derivatives were synthesized and tested against different cancer cell lines. Compounds with specific substitutions exhibited superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .
- Herbicidal Activity : Research also explored the herbicidal potential of related indazole compounds. Some derivatives showed effective inhibition of root growth in Arabidopsis thaliana, outperforming commercial herbicides at certain concentrations .
Q & A
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
